(2-oxoquinoxalin-1(2H)-yl)acetic acid

説明

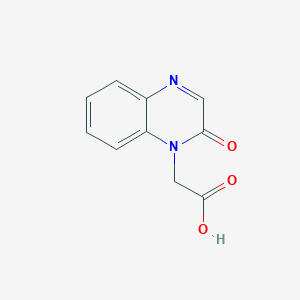

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-oxoquinoxalin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-5-11-7-3-1-2-4-8(7)12(9)6-10(14)15/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIBGUQZEPGFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368855 | |

| Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63642-41-1 | |

| Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound 2 Oxoquinoxalin 1 2h Yl Acetic Acid: a Focus in Contemporary Biomedical Research

The Quinoxaline (B1680401) Scaffold in Medicinal Chemistry: Foundational Significance

The quinoxaline scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The versatility of the quinoxaline moiety allows for extensive functionalization, enabling chemists to synthesize a large library of derivatives with diverse therapeutic applications. benthamdirect.comijpsjournal.com

Quinoxaline-based compounds have demonstrated a remarkable range of biological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and anti-HIV activities. nih.govnih.gov The structural nucleus of quinoxaline is a key facilitator of these biological actions. ijpsjournal.com While natural quinoxaline derivatives are relatively rare, examples like echinomycin (B1671085) and triostin-A highlight their biological potential. ijpsjournal.com Synthetic quinoxalines are found in several antibiotics, such as levomycin and actinomycin, known for their activity against Gram-positive bacteria. ijpsjournal.comipp.pt The development of quinoxaline 1,4-dioxides has further expanded the therapeutic landscape, showing promise in treating tuberculosis, parasitic infections, and demonstrating selective cytotoxicity against hypoxic tumor cells. mdpi.comresearchgate.net The ease with which the quinoxaline scaffold can be constructed and modified underscores its significance as a favorable structure for the design and discovery of new drugs. nih.govmdpi.com

Historical Trajectories and Milestones in (2-oxoquinoxalin-1(2H)-yl)acetic acid Research

The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com However, focused research into specific derivatives like this compound, also known as quinoxalin-2(1H)-one-1-acetic acid, came much later. The exploration of quinoxalinone derivatives, a subclass to which the title compound belongs, revealed a variety of biological functions, including potential as anticancer, antimicrobial, and anxiolytic agents. portico.org

A significant milestone that likely spurred interest in this compound was the discovery of its potential as an aldose reductase inhibitor. portico.org Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. researchgate.net The structure of this compound, featuring a carboxylic acid group, is a common feature in many aldose reductase inhibitors. researchgate.netnih.gov Research on structurally similar compounds, such as 2-oxoquinoline-1-acetic acid derivatives, demonstrated that the 1-acetic acid moiety was crucial for high inhibitory activity against aldose reductase. nih.gov This suggests that the investigation of this compound was part of a broader effort to identify and optimize heterocyclic carboxylic acids as potent enzyme inhibitors. The synthesis of related structures, like 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid, further illustrates the ongoing chemical exploration of this class of compounds. researchgate.net

Current Research Frontiers and Prospective Avenues for this compound Analogs

Contemporary research continues to build upon the foundational quinoxalinone scaffold, designing and synthesizing novel analogs of this compound for a range of therapeutic targets. These efforts focus on modifying the core structure to enhance potency and selectivity.

Recent studies have explored derivatives for their potential as anticonvulsant agents, with the design of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives showing promise. researchgate.net In the realm of oncology, research has yielded octahydroquinoxalin-2(1H)-one-based aminophosphonic acids that exhibit antiproliferative effects against leukemia cell lines. mdpi.com Similarly, analogs of the related quinolin-2-one scaffold, such as N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, have been evaluated for their cytotoxicity against breast cancer cells. soton.ac.uk The development of quinoxaline analogs as inhibitors of multidrug resistance proteins (MRP) is another active area, aiming to overcome chemotherapy resistance in cancer treatment. nih.gov

The initial promise of this structural class as aldose reductase inhibitors (ARIs) remains a key focus. Novel N-substituted tetrahydro-2,4-dioxoquinazolin-1-yl acetic acids have been synthesized and evaluated as ARIs, demonstrating that different alkyl side chains can act as effective surrogates for previously established structural motifs. researchgate.net The broad biological activity of this scaffold is further highlighted by the synthesis and evaluation of 2-oxo/thioxoquinoxaline-based nucleoside analogues for potential antitumor and antifungal activities. nih.gov

The table below summarizes some of the recent research on analogs of this compound and related structures.

| Analog Class | Structural Modification | Reported Biological Activity | Reference |

|---|---|---|---|

| 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide | Acetamide (B32628) linkage at N1 position with substituted phenyl ring | Anticonvulsant | researchgate.net |

| Octahydroquinoxalin-2(1H)-one-based aminophosphonic acids | Saturated quinoxalinone core with aminophosphonic acid moiety | Antiproliferative (Leukemia) | mdpi.com |

| 2-Oxo/thioxoquinoxaline-based nucleosides | Glycosidation or attachment of acyclic nucleoside side chains | Antitumor, Antifungal | nih.gov |

| N-Substituted tetrahydro-2,4-dioxoquinazolin-1-yl acetic acids | Related quinazoline (B50416) scaffold with cyclohexylmethyl or n-heptyl substitutions | Aldose Reductase Inhibition | researchgate.net |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | Related quinolinone scaffold with N-alkyl propanamide side chain | Anticancer (Breast), EGFR Inhibition | soton.ac.uk |

Advanced Synthetic Methodologies for 2 Oxoquinoxalin 1 2h Yl Acetic Acid and Its Derivatives

Strategies for the Formation of the Quinoxalinone Core

The construction of the fundamental quinoxalin-2(1H)-one ring system is the initial and most critical phase in the synthesis of the target molecule. This is typically achieved through cyclocondensation reactions that form the bicyclic heterocycle.

Condensation Reactions for Dihydroquinoxalinone Synthesis (e.g., o-Phenylenediamine (B120857) and Pyruvic Acid)

A primary and well-established method for synthesizing the quinoxalinone core involves the condensation of o-phenylenediamine with α-keto acids, such as pyruvic acid or its salts. niscpr.res.in This reaction builds the heterocyclic ring in a single, efficient step. For instance, the condensation of o-phenylenediamine with sodium pyruvate (B1213749) or pyruvic acid in an aqueous medium yields 3-methyl-1H-quinoxalin-2-one. niscpr.res.in One reported procedure details the successful synthesis of 3-methyl-1H-quinoxalin-2-one in a 91% yield by reacting o-phenylenediamine with ethyl pyruvate in a 4N HCl aqueous solution at room temperature. researchgate.net The reaction mechanism proceeds through the initial formation of an imine between one of the amino groups of the diamine and the ketone of pyruvic acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxalinone ring. The use of biomass-derived keto acids is also being explored as a sustainable approach to these precursors. researchgate.net

Regioselective Synthesis of Key Intermediates (e.g., 3-Chloroquinoxalin-2(1H)-ones)

For the synthesis of more complex derivatives, it is often necessary to introduce specific functional groups onto the quinoxalinone core that can serve as handles for further reactions. The synthesis of 3-chloroquinoxalin-2(1H)-ones is a key example of this strategy. These intermediates are highly valuable because the chlorine atom at the C3 position can be readily displaced by various nucleophiles.

One common method to access these chloro-derivatives involves treating the corresponding quinoxalinone, such as 3-methylquinoxalin-2(1H)-one, with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as dimethylformamide (DMF). niscpr.res.in Furthermore, when using unsymmetrically substituted o-phenylenediamines, controlling the regioselectivity of the initial condensation becomes crucial to ensure the desired isomer is formed. Studies have shown that reaction conditions can be tuned to predictably synthesize specific regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones from monosubstituted o-phenylenediamines and aroylpyruvates. nih.gov This control over regiochemistry is fundamental for the rational design and synthesis of targeted quinoxalinone derivatives.

N1-Alkylation and Acetic Acid Moiety Integration in (2-oxoquinoxalin-1(2H)-yl)acetic acid Synthesis

With the quinoxalinone core in hand, the next critical step is the introduction of the acetic acid group at the N1 position. This is typically accomplished through N-alkylation reactions.

Esterification and Hydrolysis Pathways to the Carboxylic Acid Functionality

A widely used and effective two-step pathway involves an initial alkylation with a haloacetic acid ester, followed by hydrolysis to yield the final carboxylic acid. nih.gov This method is advantageous because the ester intermediate is often easier to purify and handle than the corresponding carboxylic acid. The process begins with the N-alkylation of the pre-formed quinoxalinone with an appropriate halo ester, such as ethyl bromoacetate (B1195939). The reaction is a nucleophilic substitution where the nitrogen atom of the quinoxalinone ring attacks the electrophilic carbon of the halo ester. This intermediate ester is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ester group and afford the desired this compound. nih.gov This esterification-hydrolysis sequence is a robust and common strategy in organic synthesis for installing carboxylic acid functionalities. medcraveonline.comgoogle.com

Nucleophilic Substitution Reactions with Halogenated Acetates

The direct alkylation of the quinoxalinone nitrogen with a halogenated acetate (B1210297) is the cornerstone of integrating the acetic acid moiety. The nitrogen atom at the N1 position of the quinoxalin-2(1H)-one ring acts as a nucleophile, attacking an alkyl halide like ethyl bromoacetate or methyl chloroacetate. This reaction is a classic example of nucleophilic substitution. The general procedure involves reacting the appropriate quinoxalinone intermediate with a halo ester, which leads to the formation of an ester derivative of the final product. nih.gov This alkylation step is crucial and its efficiency can be influenced by the choice of solvent, base, and reaction temperature.

Table 1: Key Reaction Steps in the Synthesis of this compound

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

| 1 | Condensation | o-Phenylenediamine, Pyruvic Acid | Aqueous medium or dilute HCl niscpr.res.inresearchgate.net | 3-Methylquinoxalin-2(1H)-one niscpr.res.in |

| 2 | N-Alkylation | 3-Methylquinoxalin-2(1H)-one, Haloacetic acid ester | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate |

| 3 | Hydrolysis | Ester intermediate from Step 2 | Acid or Base (e.g., NaOH, HCl) nih.gov | (3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid |

Multistep Synthesis of Diverse this compound Derivatives

The this compound molecule is not only a target in itself but also a versatile platform for creating a wide array of more complex derivatives. The presence of the carboxylic acid group and the reactive positions on the quinoxalinone ring allows for extensive chemical modification.

For example, the carboxylic acid functionality can be converted into amides, esters, or hydrazides. The synthesis of 3-[2-oxoquinolin-1-(2H)-yl]propanehydrazide has been reported, which then serves as a building block for creating oxadiazoles (B1248032) and thiosemicarbazides. nih.gov Similarly, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides has been achieved from the corresponding carboxylic acid. nih.gov

Beyond the acetic acid chain, the quinoxalinone ring itself can be functionalized. Direct C3-H alkylation of quinoxalin-2(1H)-ones using photoredox catalysis provides a modern and efficient route to introduce alkyl groups at this position, allowing for the synthesis of structurally diverse molecules. researchgate.netnih.gov These advanced methods, including metal-free alkylation protocols, significantly broaden the scope of accessible derivatives, enabling the generation of libraries of compounds for various applications. rsc.org

Table 2: Examples of Synthesized this compound Derivatives

| Base Structure | Modification Reaction | Derivative Type |

| This compound | Amide Coupling | N-Alkyl-(2-oxoquinoxalin-1(2H)-yl)acetamides |

| This compound | Hydrazide Formation | 2-(2-oxoquinoxalin-1(2H)-yl)acetohydrazide nih.gov |

| Acetohydrazide Derivative | Cyclization | 1-((1,3,4-Oxadiazol-2-yl)methyl)quinoxalin-2(1H)-one nih.gov |

| Quinoxalin-2(1H)-one | C3-H Alkylation | 3-Alkyl-1-(carboxymethyl)quinoxalin-2(1H)-ones researchgate.netnih.gov |

Synthesis of Hydrazides and Subsequent Hydrazone Formation

The initial step in many synthetic pathways involving this compound is its conversion to the corresponding ethyl ester. This is typically achieved by reacting the acid with ethyl chloroacetate. sapub.org The resulting ester, such as ethyl (3-methyl-2-oxo-2H-quinoxalin-1-yl)acetate, is then subjected to hydrazinolysis. sapub.org This reaction involves treatment with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) to yield the key intermediate, this compound hydrazide. sapub.orgnih.gov

This hydrazide is a crucial building block for the synthesis of a wide array of derivatives. One common subsequent reaction is the formation of hydrazones. soeagra.com This is accomplished through the condensation of the hydrazide with various aromatic or heterocyclic aldehydes. sapub.orgptfarm.plnih.gov The reaction is typically carried out under reflux in a solvent like ethanol, often with a catalytic amount of acetic acid. ptfarm.plnih.gov This straightforward method allows for the introduction of diverse substituents, leading to a library of hydrazone derivatives with varying electronic and steric properties.

Preparation of Schiff's Bases via Condensation Reactions

Schiff's bases, or azomethines, are another important class of derivatives synthesized from this compound precursors. These are typically formed through the condensation of an amino-functionalized quinoxaline (B1680401) derivative with an aldehyde or ketone. For instance, a common route involves the reaction of an amino-substituted quinoxalinone with various aromatic aldehydes. sapub.orgresearchgate.net The reaction is often facilitated by a catalytic amount of glacial acetic acid in a solvent such as ethanol and may be carried out under reflux or at room temperature with stirring. sapub.orgresearchgate.net The general structure of a Schiff base is characterized by the C=N double bond, where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen.

These reactions are versatile, allowing for the synthesis of a wide range of Schiff's bases by varying the aldehyde or ketone reactant. sapub.orgichem.md The resulting imines are themselves important intermediates for the synthesis of other heterocyclic systems.

Cyclization Reactions to Yield Oxadiazole Derivatives

Oxadiazoles, particularly the 1,3,4-oxadiazole (B1194373) isomers, are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms that are of significant interest in medicinal chemistry. researchgate.netnih.gov One of the primary synthetic routes to 1,3,4-oxadiazoles starts from the previously synthesized this compound hydrazide. nih.gov

A common method involves the cyclocondensation of the hydrazide. For example, reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) can yield a 5-mercapto-1,3,4-oxadiazole derivative. nih.gov Another approach is the oxidative cyclization of N-acylhydrazones, which are formed from the condensation of the hydrazide with an aldehyde. researchgate.net Alternatively, diacylhydrazine derivatives can undergo cyclodehydration to form the oxadiazole ring. researchgate.net These methods provide access to a variety of substituted 1,3,4-oxadiazoles linked to the quinoxaline scaffold.

Synthesis of Thiazolidinone-Based Analogs

Thiazolidinones, specifically 4-thiazolidinones, are another class of heterocyclic compounds that can be synthesized from derivatives of this compound. The key starting materials for these syntheses are the Schiff's bases. researchgate.netcellmolbiol.org

The typical procedure involves the cyclocondensation of a quinoxaline-containing Schiff's base with a thiol-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). ichem.mdresearchgate.netsphinxsai.com The reaction is often carried out in a solvent like dry dioxane or ethanol, and may be catalyzed by a reagent such as zinc chloride. ichem.mdsphinxsai.com This reaction leads to the formation of a thiazolidinone ring attached to the quinoxaline moiety via the nitrogen atom of the original imine. The variability of the substituents on the starting Schiff's base allows for the creation of a diverse library of thiazolidinone analogs.

Derivatization to Azetidinone Compounds

Azetidinones, also known as β-lactams, are four-membered cyclic amides. The synthesis of azetidinone derivatives from this compound precursors also utilizes Schiff's bases as key intermediates. ichem.md The most common method for the construction of the β-lactam ring is the Staudinger cycloaddition. mdpi.com

This [2+2] cycloaddition reaction occurs between a ketene (B1206846) and an imine (the Schiff's base). mdpi.com In a typical procedure, the Schiff's base, derived from a quinoxaline precursor, is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. ichem.mddoi.org The base facilitates the in situ generation of a ketene from the chloroacetyl chloride, which then undergoes cycloaddition with the imine to form the 2-azetidinone ring. mdpi.com This method allows for the synthesis of various substituted β-lactams fused or linked to the quinoxaline system.

Creation of Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazides are another class of compounds that can be readily prepared from this compound hydrazide. nih.gov These derivatives are characterized by the presence of a thiourea (B124793) group linked to a hydrazide functionality.

The synthesis is generally achieved by reacting the acid hydrazide with an appropriate isothiocyanate, such as phenyl isothiocyanate. nih.gov This reaction is typically performed in a solvent like ethanol at room temperature. nih.gov The addition of the hydrazide to the carbon-sulfur double bond of the isothiocyanate leads to the formation of the thiosemicarbazide derivative. mdpi.com The availability of a wide range of isothiocyanates allows for the introduction of various substituents on the terminal nitrogen of the thiosemicarbazide chain. nih.gov

Elaboration to Amide and Diamide (B1670390) Functionalities

The carboxylic acid group of this compound and its derivatives can be converted into amide and diamide functionalities. The direct synthesis of amides from carboxylic acids and amines can be achieved under various conditions. nih.govsci-hub.se

One method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond. nih.gov Alternatively, the carboxylic acid can be converted to an acid chloride, which then readily reacts with an amine to form the amide. Another approach is the direct condensation of the carboxylic acid with an amine, which can be promoted by a catalyst like niobium(V) oxide under heating. nih.gov For the synthesis of diamides, dicarboxylic acids are reacted with amines, often in a 1:2 ratio, in the presence of a suitable catalyst. nih.gov These methods provide versatile routes to a range of amide and diamide derivatives of the parent quinoxaline compound.

Innovations in Sustainable and Green Synthetic Approaches for this compound

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.commdpi.com The synthesis of quinoxaline derivatives, a core scaffold in numerous applications, has been a significant focus of these efforts. benthamdirect.com This section explores innovative and sustainable methodologies, such as ultrasound and microwave-assisted synthesis, alongside the use of eco-friendly catalysts and solvents, and their application to the synthesis of this compound. These approaches represent a paradigm shift from classical methods that often rely on toxic solvents and harsh conditions. benthamdirect.comresearchgate.net

The conventional synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core of the target molecule typically involves the condensation of an o-phenylenediamine with a suitable α-keto acid derivative, followed by N-alkylation with a haloacetic acid. Green innovations focus on improving the efficiency and environmental profile of these steps.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in green organic synthesis, accelerating reactions and often leading to higher yields and product purity under milder conditions. niscpr.res.inrsc.org The phenomenon of acoustic cavitation generates localized high-pressure and high-temperature spots, which enhances chemical reactivity. nih.gov This technique significantly reduces reaction times and energy consumption compared to traditional thermal methods. rsc.orgnih.gov

For the synthesis of the quinoxalinone scaffold, ultrasound can be effectively used for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. A catalyst-free approach in ethanol at room temperature has been shown to be highly efficient for producing various quinoxaline derivatives. researchgate.netresearchgate.net This method's high yields, simple work-up, and mild conditions make it an attractive green alternative for the synthesis of the this compound precursor. niscpr.res.in

The following table summarizes various ultrasound-assisted synthetic approaches for quinoxaline and related heterocyclic structures.

Table 1: Examples of Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Catalyst/Solvent | Conditions | Key Findings |

| o-phenylenediamine, α-bromo ketones | Ethanol, 20% Sodium Hydroxide | Ultrasound Irradiation | High product yield, mild conditions, inexpensive. niscpr.res.in |

| 1,2-diamines, 1,2-diketones | Ethanol | Ultrasound, Room Temp., Catalyst-free | Rapid, high yields, simple and convenient. researchgate.netresearchgate.net |

| 2,6-dichloroquinoxaline, Aldehydes/Ketones | Pyrrolidine (organocatalyst), DMF | Ultrasound Mediation | Shortened reaction time, fewer by-products. iau.ir |

| 7-hydroxy-4-methyl-2H-chromen-2-one, Phenyl urea | Water | Ultrasonication (20 KHz, 130 W), 20-25 min | High conversion rate in a short time. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that dramatically reduces reaction times, often from hours to minutes, while increasing product yields. mdpi.comnih.gov Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. mdpi.com

This technology has been successfully applied to the one-pot synthesis of quinoxalines. For instance, the condensation of o-phenylenediamine with various dicarbonyl compounds, such as glyoxal, can be achieved in as little as 60 seconds under microwave irradiation at 160 watts, demonstrating the method's remarkable efficiency. researchgate.net The use of microwave irradiation in conjunction with green solvents or solvent-free conditions further enhances the sustainability of the synthesis of the this compound scaffold. nih.govrsc.org

The table below details several microwave-assisted protocols for synthesizing quinoline (B57606) and quinoxaline-based heterocycles.

Table 2: Examples of Microwave-Assisted Synthesis of Quinoxaline and Related Heterocycles

| Reactants | Catalyst/Solvent | Conditions | Key Findings |

| o-phenylenediamine, Glyoxal/Benzil | None | Microwave, 160 W, 60 sec | Environmentally friendly, rapid synthesis. researchgate.net |

| Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Glacial Acetic Acid | Microwave Irradiation | Shorter reaction time, higher product yield, easy purification. nih.gov |

| Anthranilic acid, Formamide | Solvent-free | Household Microwave Oven | High purity, operational simplicity, simple work-up. frontiersin.org |

| Aryl nitriles, Chiral β-amino alcohols | Heterogeneous catalyst | Solvent-free or conc. solution | Rapid, convenient, high atom economy, excellent yields. rsc.org |

Innovations in Green Catalysts and Solvents

The choice of catalysts and solvents is a cornerstone of green synthesis. The ideal approach utilizes non-toxic, recyclable catalysts and environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES). benthamdirect.combenthamdirect.com

Recent research has highlighted several innovative systems for quinoxaline synthesis:

Nanocatalysts: Copper oxide nanoparticles (CuONPs) synthesized using waste orange peel extract have been employed as a recyclable, heterogeneous catalyst for quinoxaline formation, offering high yields and a simple workup. nih.gov

Solid Acid Catalysts: Sulfated polyborate, an inexpensive and recyclable catalyst, has been used for the rapid, solvent-free synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds. ias.ac.in

Green Solvents: Water is an ideal green solvent, and the condensation of aromatic 1,2-diketones and 1,2-diamines has been shown to proceed in nearly quantitative yields in water without any catalyst. researchgate.net Similarly, PEG-400 has been used as an effective medium for synthesizing quinoxaline derivatives at room temperature without a catalyst. researchgate.net Natural Deep Eutectic Solvents (NADES), such as a choline (B1196258) chloride/water mixture, have enabled the synthesis of functionalized quinoxalines at room temperature in as little as five minutes with excellent yields and the ability to recycle the solvent. scispace.com

Table 3: Green Catalyst and Solvent Systems for Quinoxaline Synthesis

| Catalyst/Solvent System | Reactants | Conditions | Key Findings |

| Copper Oxide Nanoparticles (from orange peel) | o-phenylenediamine, 1,2-dicarbonyl compounds | - | Eco-friendly, high yields, catalyst recyclability. nih.gov |

| Sulfated Polyborate | o-phenylenediamines, 1,2-diketones | Solvent-free | High yields, short reaction times, recyclable catalyst. ias.ac.in |

| PEG-400 | 2-chloro quinoxaline, amines | Room Temp. | Catalyst-free, good yield, reduced reaction time. researchgate.net |

| Water | Aromatic 1,2-diketones, 1,2-diamines | No Catalyst | Quantitative yields, mild conditions, green route. researchgate.net |

| Choline chloride/water (NADES) | 1,2-diamino compounds, 1,2-dicarbonyls | Room Temp. | Fast (5 min), high yield (>90%), recyclable solvent. scispace.com |

Structural Elucidation and Conformational Analysis of 2 Oxoquinoxalin 1 2h Yl Acetic Acid Compounds

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of (2-oxoquinoxalin-1(2H)-yl)acetic acid. A suite of techniques, including NMR, vibrational spectroscopy, and mass spectrometry, provides complementary information on the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR: The proton spectrum reveals all unique hydrogen environments. The methylene (B1212753) protons (CH₂) of the acetic acid side chain typically appear as a distinct singlet. The four protons on the benzene (B151609) portion of the quinoxalinone ring resonate in the aromatic region, usually as complex multiplets due to spin-spin coupling. The lone proton on the pyrazinone ring (C3-H) is also observed as a singlet in the aromatic region.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The carbonyl carbons of the quinoxalinone amide and the carboxylic acid are the most deshielded, appearing at the low-field end of the spectrum (typically >150 ppm). Aromatic carbons resonate in the 115-140 ppm range, while the methylene carbon of the acetic acid moiety is found further upfield. In related quinoxalinone derivatives, the carbonyl carbons have been observed around 154 ppm and 162 ppm. tandfonline.com

2D NMR Techniques: Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to make unambiguous assignments. HSQC correlates directly bonded proton and carbon atoms. nih.gov HMBC reveals longer-range couplings (2-3 bonds), which helps to piece together the molecular structure by connecting different fragments, for instance, showing the correlation from the methylene protons to the carbonyl carbon of the acid and the N1-substituted carbon of the quinoxalinone ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and related structures in DMSO-d₆ This table is a composite based on typical values for quinoxalinone scaffolds.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ (acetic acid) | ~4.8 - 5.0 (s) | ~50 - 55 |

| Aromatic CH (benzene ring) | ~7.3 - 7.9 (m) | ~115 - 134 |

| C3–H (pyrazinone ring) | ~8.0 - 8.2 (s) | ~130 - 133 |

| Quaternary Aromatic C | N/A | ~129 - 134 |

| C=O (quinoxalinone) | N/A | ~154 |

| C=O (carboxylic acid) | N/A | ~168 |

(s = singlet, m = multiplet)

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands. A very broad absorption is typically seen from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct carbonyl (C=O) stretching bands are prominent: one for the cyclic amide (quinoxalinone) around 1670-1680 cm⁻¹ and another for the carboxylic acid around 1700-1730 cm⁻¹. nih.gov Aromatic C=C and C=N stretching vibrations appear in the 1400-1620 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing a characteristic fingerprint for the quinoxaline (B1680401) core.

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation. For this compound, the molecular formula is C₁₀H₈N₂O₃. The calculated exact mass is 204.0535 g/mol , which can be confirmed by HRMS analysis. lookchem.com

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Packing

Single-crystal XRD provides definitive proof of molecular structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state. While the specific crystal structure for the title compound is not widely published, extensive studies on closely related quinoxalinone derivatives provide significant insight. tandfonline.comtandfonline.comrsc.org

For example, the crystal structure of 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate shows that the bicyclic dihydroquinoxaline moiety is nearly planar. researchgate.net Similarly, studies on other N-substituted quinoxalinones confirm the planarity of the ring system. tandfonline.com The crystal packing is typically dominated by intermolecular interactions. For this compound, strong hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers. Further stabilization of the crystal lattice occurs through C-H···O and C-H···N hydrogen bonds and π-π stacking interactions between the aromatic quinoxaline rings of neighboring molecules. tandfonline.comresearchgate.net

Conformational Landscapes and Molecular Geometry Investigations

While the quinoxalinone ring system is largely rigid and planar, the molecule possesses conformational flexibility due to rotation around the single bonds of the N-acetic acid substituent.

Hydrogen Bonding Networks and Crystal Packing Interactions

The supramolecular architecture of this compound and its derivatives is significantly influenced by a variety of intermolecular forces, with hydrogen bonding playing a pivotal role in defining the crystal packing. The presence of both hydrogen bond donors (the carboxylic acid proton) and multiple acceptors (the quinoxalinone oxygen, the non-lactam nitrogen, and the carboxylic oxygen atoms) allows for the formation of intricate and stable hydrogen-bonding networks.

In the crystal lattice of this dihydrated methyl derivative, the molecules self-assemble into corrugated layers. researchgate.net These layers are constructed through a combination of O—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds. researchgate.net The lattice water molecules are integral to this network, acting as bridges that link adjacent molecules of the quinoxalinone derivative. researchgate.net

The stability of the crystal structure is further enhanced by π–π stacking interactions between the aromatic rings of the quinoxaline moieties, which hold the corrugated layers together. researchgate.net The interplay of these hydrogen bonds and stacking forces results in a well-defined three-dimensional architecture.

Similarly, studies on other derivatives, such as ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, also highlight the importance of C—H⋯O hydrogen bonds, in conjunction with slipped π-stacking and C—H⋯π interactions, in the formation of molecular chains within the crystal. nih.gov

The specific hydrogen bonding parameters for 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate illustrate the geometry of these interactions. The involvement of the carboxylic acid group and the quinoxalinone core in these networks is a recurring motif.

Table 1: Hydrogen Bond Geometry for 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O—H⋯O | Data not available | Data not available | Data not available | Data not available |

| O—H⋯N | Data not available | Data not available | Data not available | Data not available |

| C—H⋯O | Data not available | Data not available | Data not available | Data not available |

Specific bond lengths and angles were not detailed in the provided search results.

The crystal packing of these compounds can also be influenced by the presence of solvent molecules, which can be incorporated into the hydrogen-bonding scheme, leading to the formation of layered supramolecular structures. researchgate.net The segregation of hydrophilic and hydrophobic regions within the crystal lattice is another observed phenomenon, where the hydrogen-bonded networks form hydrophilic layers, and the more hydrophobic aromatic parts of the molecules are situated in adjacent regions.

Biological Activities and Pharmacological Potential of 2 Oxoquinoxalin 1 2h Yl Acetic Acid Derivatives

Antimicrobial Efficacy Investigations

The quest for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. Derivatives of (2-oxoquinoxalin-1(2H)-yl)acetic acid have been a focal point of this research, with studies exploring their activity against a range of pathogenic microorganisms.

Antibacterial Activity: Spectrum and Minimum Inhibitory Concentrations

The antibacterial potential of this compound derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. Research has shown that modifications to the core structure can significantly influence the antibacterial spectrum and potency. For instance, hydrazone derivatives of this compound have been synthesized and assessed for their in vitro antimicrobial properties. These compounds, formed by the condensation of the corresponding hydrazide with various aldehydes, have shown notable activity.

In one study, a series of hydrazide-hydrazones of 2-substituted acetic acid demonstrated significant bactericidal activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in some cases being superior to standard antibiotics like cefuroxime (B34974) and ampicillin. nih.gov Another study on pyrazoline and hydrazone derivatives reported MIC values ranging from 32 to 512 μg/mL against a panel of bacteria, indicating moderate activity and suggesting their potential as lead molecules for further development. nih.gov

Furthermore, the synthesis of 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives, which are structurally related, has yielded compounds with potent antibacterial effects. One such derivative, 3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one, was identified as the most active, with an MIC value of 7.8 µg/ml, showcasing the therapeutic potential of this chemical class. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide-hydrazones of 2-substituted acetic acid | Gram-positive bacteria | 0.488-7.81 | nih.gov |

| Pyrazoline and hydrazone derivatives | Various bacteria | 32-512 | nih.gov |

| 3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one | Gram-positive bacteria | 7.8 | mdpi.com |

| Ethyl 2-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate derivatives | Mycobacterium tuberculosis H37Rv | 25 | jocpr.com |

This table is for illustrative purposes and includes data from structurally related compounds to highlight the potential of the core scaffold.

Antifungal Activity: Mechanistic Insights

The antifungal properties of quinoxaline (B1680401) derivatives are also a subject of ongoing research. While specific mechanistic studies on this compound derivatives are still emerging, research on related quinoxaline compounds provides valuable insights.

A study on novel flavonol derivatives containing a quinoxaline moiety investigated their antifungal mechanism against Sclerotinia sclerotiorum. The findings revealed that the keto tautomers of these derivatives exhibited superior inhibitory activity compared to the enol forms. acs.org The most potent compound, YB9, demonstrated an EC50 value of 1.0 μg/mL, significantly better than the commercial fungicide azoxystrobin. acs.org Further investigation using scanning electron microscopy showed that these compounds could affect the cell morphology of the fungus. nih.gov This suggests that derivatives of this compound may exert their antifungal effects by disrupting the fungal cell structure.

Additionally, a novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, has shown broad-spectrum antifungal activity against various Candida species, with efficacy comparable to or even exceeding that of Amphotericin B in some instances. nih.gov The development of quinoxaline-2-oxyacetate hydrazide derivatives has also yielded compounds with remarkable inhibitory activities against a range of plant pathogenic fungi, with some exhibiting EC50 values below 1.00 μg/mL. mdpi.com These findings underscore the potential of the quinoxaline scaffold in the development of new antifungal agents.

Antitubercular Activity: In Vitro and In Vivo Models

Tuberculosis remains a major global health threat, necessitating the discovery of new and effective treatments. Quinoxaline derivatives have been identified as a promising class of compounds with potential antitubercular activity. nih.gov

In vitro studies have demonstrated the efficacy of certain this compound derivatives against Mycobacterium tuberculosis. A series of ethyl 2-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate derivatives were screened for their activity against Mycobacterium tuberculosis H37Rv. jocpr.com Several of these compounds exhibited promising activity, with MIC values of 25 µg/mL. jocpr.com This highlights the potential of incorporating a pyrazole (B372694) moiety into the this compound scaffold to enhance antitubercular efficacy.

Other studies on quinoxaline derivatives have also shown encouraging results. For instance, quinoxaline derivatives with 2-chloro, dimethylamino, and nitro substitutions have displayed in vitro activity comparable to the first-line antitubercular drug isoniazid. nih.gov Furthermore, some quinoxaline 1,4-di-N-oxide derivatives have shown activity against M. tuberculosis with MIC99 values ranging from 3.1 to 12.5 µM. nih.gov While specific in vivo data for this compound derivatives is still needed, studies on other quinoxaline compounds, such as oxazolidinones, have shown efficacy in murine models of latent tuberculosis, suggesting a promising avenue for future research. nih.gov

Antiviral Properties and Therapeutic Relevance

The antiviral potential of quinoxaline derivatives has been explored against a variety of viruses, including the recent global health challenge, SARS-CoV-2.

SARS-CoV-2 Main Protease (Mpro) Inhibition Studies

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. In silico studies have identified derivatives of this compound as potential inhibitors of this enzyme.

One study focused on a novel derivative, diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate (MQOAHM). nih.gov Molecular docking simulations suggested that this compound could fit within the active site of the SARS-CoV-2 Mpro. nih.gov Although described as not having a definitive effect in initial results, the network of hydrogen bonds and hydrophobic interactions observed between the compound and the active site residues of the protease indicated that further investigation is warranted. nih.gov Another related compound, N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide (NMPOQAa), also showed promising interactions with the Mpro active site in docking studies. nih.gov These computational findings provide a strong rationale for the synthesis and experimental evaluation of these derivatives as potential anti-COVID-19 agents.

Broad-Spectrum Antiviral Potential and Mechanistic Studies

Quinoxaline derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, suggesting that the this compound scaffold could be a valuable starting point for the development of broad-spectrum antiviral agents. nih.govresearchgate.net

Studies have shown that quinoxaline derivatives can be effective against several respiratory viruses. rsc.org For example, certain quinoxaline derivatives have been identified as potential inhibitors of the influenza virus by targeting the NS1A protein, which is essential for blocking the host's immune response. nih.gov The ability of these compounds to intercalate with RNA suggests a potential mechanism of action. nih.gov

Furthermore, various quinoxaline derivatives have been synthesized and evaluated for their activity against other viruses, including human cytomegalovirus (HCMV), with some showing higher activity than the standard drug ganciclovir. nih.gov The diverse antiviral activities reported for the broader class of quinoxaline compounds provide a strong impetus for the investigation of this compound derivatives as potential broad-spectrum antiviral therapeutics. Future research should focus on elucidating the specific mechanisms of action and evaluating their efficacy in relevant in vivo models.

Anticancer and Antiproliferative Applications

Derivatives of this compound have been extensively investigated for their anticancer effects, demonstrating activity through multiple mechanisms that disrupt cancer cell proliferation, survival, and metastasis.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being a key mediator. acs.org The inhibition of this receptor is a validated strategy in cancer therapy. Several this compound derivatives have been identified as potent VEGFR-2 inhibitors.

Research has led to the synthesis of novel quinoxaline-2(1H)-one derivatives designed to target VEGFR-2. In one study, a series of such compounds were evaluated for their anti-proliferative effects against various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). The most active of these compounds were then tested for their direct inhibitory activity against VEGFR-2. The results showed that these derivatives displayed good to excellent inhibitory activity. For instance, one of the most potent compounds exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.75 µM against VEGFR-2, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 1.29 µM). mdpi.com

In another study, new series of acs.orgmdpi.comnih.govtriazolo[4,3-a]quinoxaline derivatives, which are structurally related to the this compound scaffold, were synthesized and assessed. Several compounds from this series demonstrated prominent inhibitory efficiency against VEGFR-2 kinase, with IC₅₀ values in the nanomolar range (3.4 to 6.8 nM). nih.gov Molecular docking studies for these compounds revealed binding modes similar to that of the established inhibitor sorafenib, indicating a strong interaction with the key amino acid residues in the ATP-binding pocket of VEGFR-2. nih.govnih.gov

| Compound ID | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ | Reference |

| Compound 11g | HepG-2 | 4.50 | 0.75 µM | mdpi.com |

| HCT-116 | 2.40 | |||

| MCF-7 | 5.90 | |||

| Compound 11e | HepG-2 | 5.34 | 1.36 µM | mdpi.com |

| HCT-116 | 4.19 | |||

| MCF-7 | 6.06 | |||

| Compound 25d | MCF-7 | 4.1 | 3.4 nM | nih.gov |

| HepG2 | 11.7 | |||

| Compound 27a | MCF-7 | 7.7 | 3.2 nM | nih.gov |

| HepG2 | 4.5 | |||

| Sorafenib (Reference) | MCF-7 | 2.17 - 3.51 | 1.29 µM / 3.12 nM | nih.govmdpi.comnih.gov |

| HepG2 | 3.51 - 7.33 |

Hypoxia, or low oxygen level, is a common feature of the tumor microenvironment and a driver of cancer progression. Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator that helps cancer cells adapt to hypoxic conditions by upregulating genes involved in angiogenesis, such as VEGF. acs.org

Recent studies have explored the potential of quinoxaline derivatives to modulate this pathway. A series of novel N¹-substituted quinoxaline and quinoxaline-triazole hybrids were designed and synthesized. The most potent of these compounds were evaluated for their effect on the gene expression of HIF-1α and its downstream target, VEGF, in HCT-116 colorectal cancer cells. The results from qRT-PCR analysis demonstrated that these compounds could effectively suppress the gene expression of both HIF-1α and VEGF. acs.org One particular derivative, compound 14 , was found to be the most effective, downregulating HIF-1α expression to 0.3-fold and inhibiting VEGF expression to 0.4-fold compared to control cells. acs.org This indicates that these derivatives can disrupt the adaptive response of cancer cells to hypoxia, a key factor in tumor survival and angiogenesis. acs.org

| Compound ID | Cell Line | Target Gene | Fold Change in Expression | Reference |

| Compound 14 | HCT-116 | HIF-1α | 0.3 | acs.org |

| VEGF | 0.4 | acs.org | ||

| Compound 6 | HCT-116 | HIF-1α | Downregulated | acs.org |

| VEGF | Downregulated | acs.org | ||

| Compound 9 | HCT-116 | HIF-1α | Downregulated | acs.org |

| VEGF | Downregulated | acs.org | ||

| Compound 20 | HCT-116 | HIF-1α | Downregulated | acs.org |

| VEGF | Downregulated | acs.org |

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Derivatives of this compound have been shown to trigger this process through the modulation of key regulatory proteins.

Studies on promising cytotoxic quinoxaline derivatives revealed their ability to enhance the expression of pro-apoptotic genes. In HCT-116 cells, treatment with selected quinoxaline-triazole hybrids led to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein BAX, while also increasing the expression of the cell cycle inhibitor p21. acs.org The protein p21 plays a crucial role in halting the cell cycle, thereby preventing the proliferation of cancer cells.

Further mechanistic investigations have provided more detail on the apoptotic pathway. For example, a specific acs.orgmdpi.comnih.govtriazolo[4,3-a]quinoxaline derivative, compound 25d , was shown to induce apoptosis in HepG2 cells. nih.gov This was evidenced by a significant 3.8-fold increase in the BAX/Bcl-2 ratio, which is a critical determinant of a cell's susceptibility to apoptosis. nih.gov The same compound also caused a 1.8-fold increase in caspase-3 levels and a 1.9-fold increase in caspase-9 levels, key executioner and initiator caspases in the apoptotic cascade, respectively. nih.gov In a separate study, another quinoxaline derivative, compound IV , was found to upregulate p53, caspase-3, and caspase-8, and downregulate the anti-apoptotic protein Bcl-2 in PC-3 prostate cancer cells. usda.gov These compounds were also observed to arrest the cell cycle at various phases, such as G2/M or S phase, preventing cancer cells from dividing. nih.govusda.gov

| Compound ID | Cell Line | Apoptotic Effect | Cell Cycle Arrest | Reference |

| Compound 14 | HCT-116 | Upregulation of p21, p53, BAX | Not specified | acs.org |

| Compound 25d | HepG2 | 3.8-fold increase in BAX/Bcl-2 ratio; 1.8-fold increase in caspase-3; 1.9-fold increase in caspase-9 | G2/M phase | nih.gov |

| Compound IV | PC-3 | Upregulation of p53, caspase-3, caspase-8; Downregulation of Bcl-2 | S phase | usda.gov |

The ultimate goal of anticancer therapy is to inhibit tumor formation and prevent its spread to distant organs (metastasis). The aforementioned mechanisms, such as VEGFR-2 inhibition and apoptosis induction, contribute directly to the inhibition of tumorigenesis. Beyond these, some this compound derivatives have shown explicit anti-tumorigenic and anti-metastatic properties in preclinical models.

In an in vivo study using an Ehrlich solid tumor model, a quinoxaline-based derivative (compound IV ) was shown to significantly reduce both tumor volume and weight, providing direct evidence of its ability to inhibit tumorigenesis. usda.gov Furthermore, the potential to inhibit metastasis is often evaluated through in vitro cell migration assays. Certain thiadiazole-based quinoxaline derivatives have been shown to significantly suppress the migration of MCF-7 breast cancer cells in a wound-healing assay, with one compound allowing only 5.28% wound closure compared to the control. rsc.org This suggests a potent anti-migratory effect, which is a key step in the metastatic cascade.

Enzymatic Modulation in Metabolic Disorders

Beyond cancer, the this compound scaffold has been successfully exploited to develop inhibitors of enzymes implicated in metabolic diseases, particularly the complications arising from diabetes mellitus.

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. mdpi.comnih.gov Under the hyperglycemic conditions of diabetes, the increased activity of ALR2 leads to the accumulation of sorbitol in tissues such as the lens, retina, and peripheral nerves, contributing to the development of long-term diabetic complications like cataracts, retinopathy, and neuropathy. mdpi.comnih.gov Therefore, inhibiting ALR2 is a key therapeutic strategy to prevent or ameliorate these conditions.

A number of this compound derivatives have been designed and synthesized as potent and selective ALR2 inhibitors. Research has demonstrated that these compounds can effectively inhibit ALR2 with IC₅₀ values in the nanomolar to low micromolar range. For example, a study focusing on quinoxalin-2(1H)-one derivatives identified 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid as a highly active compound with an IC₅₀ value of 0.032 µM. mdpi.com In another investigation, 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid was found to be the most active among a series of multifunctional ALR2 inhibitors, with an IC₅₀ of 0.091 µM. researchgate.net

Importantly, many of these compounds also demonstrate good selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1), which is crucial for detoxification, thus minimizing potential side effects. researchgate.net The oral administration of a related quinazolinone acetic acid derivative, FR74366, to diabetic rats was shown to decrease sorbitol levels in the sciatic nerve, lens, and retina, and to delay cataract formation, highlighting the therapeutic potential of this class of compounds for diabetic complications. nih.gov

| Compound Name | ALR2 Inhibition IC₅₀ | Reference |

| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | 0.032 µM | mdpi.com |

| 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | 0.091 µM | researchgate.net |

| FR74366 ([3-(4-bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl] acetic acid) | 3.6 nM (rat sciatic nerve) | nih.gov |

| 2-oxoquinoline-1-acetic acid derivatives (general class) | 0.45-6.0 µM | nih.gov |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Profiles

Monoamine oxidases (MAO) are crucial enzymes responsible for the oxidative deamination of monoamine neurotransmitters and are established therapeutic targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov The inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibitors are used in the management of Parkinson's disease. nih.gov Derivatives of the this compound scaffold have been investigated for their ability to inhibit these enzymes.

A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)-N'-benzylidene acetohydrazide derivatives were synthesized and evaluated for their in vitro inhibitory activity against both MAO-A and MAO-B isoforms. Many of these compounds demonstrated selective inhibitory activity towards MAO-A, with potencies in the nanomolar to low micromolar range. This suggests that the this compound framework is a promising scaffold for developing selective MAO-A inhibitors.

While specific IC50 values for direct derivatives of this compound are not extensively documented in the reviewed literature, related quinoxaline structures have shown notable activity. For instance, certain 3-arylcoumarin derivatives, which share some structural similarities, have been identified as potent and selective MAO-B inhibitors with IC50 values in the low nanomolar range. csic.es Similarly, other heterocyclic compounds, such as 4-(2-methyloxazol-4-yl)benzenesulfonamide, have been identified as selective MAO-B inhibitors with an IC50 value of 3.47 μM. mdpi.com These findings underscore the potential of N-heterocyclic compounds to serve as scaffolds for potent and selective MAO inhibitors.

Central Nervous System (CNS) Activities

The structural features of quinoxaline derivatives make them attractive candidates for targeting various components of the central nervous system.

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new anticonvulsant agents with improved efficacy and fewer side effects. Derivatives of this compound have emerged as a promising class of compounds with potential anticonvulsant properties.

A study focused on the design and synthesis of novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for evaluation as anticonvulsant agents. researchgate.net This highlights the therapeutic interest in modifying the acetic acid side chain to an acetamide (B32628) linkage to explore anticonvulsant activity. While this specific study designed the compounds, detailed in vivo results were not available in the provided source. researchgate.net

The mechanism of action for the anticonvulsant effects of quinoxaline derivatives is an area of active investigation. One of the primary inhibitory neurotransmitters in the CNS is gamma-aminobutyric acid (GABA), and modulation of the GABAergic system is a key strategy for controlling seizures. nih.gov The GABAA receptor, a ligand-gated ion channel, is a major target for many anticonvulsant drugs. nih.govunifi.it While direct evidence linking this compound derivatives to GABAergic modulation is still emerging, the broader class of quinazoline (B50416) derivatives, a related heterocyclic system, has been shown to exert anticonvulsant effects through positive allosteric modulation of the GABAA receptor. uran.uaresearchgate.net Molecular modeling studies on some quinazoline derivatives have aimed to assess their binding affinities to the GABAA receptor to rationalize their anticonvulsant activities. uran.ua It is plausible that quinoxaline-2-one derivatives may share a similar mechanism, but further specific investigations are required to confirm their interaction with the GABAergic system.

Neurodegenerative diseases like Alzheimer's disease (AD) present a significant therapeutic challenge. The pathology of AD is complex, involving amyloid-beta (Aβ) plaque deposition, neuroinflammation, and a decline in neurotransmitter levels, particularly acetylcholine. journalajrb.com Quinoxaline derivatives are being explored for their potential to address multiple facets of this disease. journalajrb.com

Recent research has demonstrated the neuroprotective effects of novel quinoxaline derivatives in models of Alzheimer's disease. journalajrb.com In a study investigating new quinoxaline compounds, derivatives designated as QX-4 and QX-6 were found to significantly improve neuronal viability, protect against Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and decrease the expression of inflammatory cytokines in both in vitro and in vivo models of AD. journalajrb.com

A key therapeutic strategy in AD is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft. nih.govnih.gov A series of quinoxaline derivatives were synthesized and evaluated as new acetylcholinesterase inhibitors. These compounds displayed potent inhibitory activity against AChE, with IC50 values ranging from 0.077 to 50.080 µM. nih.govmdpi.com Notably, 2,3-dimethylquinoxalin-6-amine (B1295510) (compound 6c) showed the highest AChE inhibitory activity with an IC50 of 0.077 µM. nih.gov The study also reported that some of these derivatives exhibited moderate inhibitory activity against butyrylcholinesterase (BChE). nih.govmdpi.com These findings suggest that the quinoxaline scaffold is a valuable template for developing agents for Alzheimer's therapy. journalajrb.comnih.gov

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| 3a | 50.08 | 60.95 | 1.22 |

| 3b | 42.16 | 40.21 | 0.95 |

| 5a | 1.21 | 14.91 | 12.32 |

| 5b | 0.44 | 25.11 | 57.07 |

| 6c | 0.077 | >100 | >1298 |

| Tacrine (Reference) | 0.11 | 0.03 | 0.27 |

| Galanthamine (Reference) | 0.59 | 7.94 | 13.46 |

| Data sourced from a study on quinoxaline derivatives as acetylcholinesterase inhibitors. nih.gov |

Anti-inflammatory and Analgesic Properties: In Vivo Evaluations

Inflammation and pain are common pathological processes, and the search for new anti-inflammatory and analgesic agents with better safety profiles is ongoing. Quinoxaline derivatives have demonstrated significant potential in this area through various in vivo studies.

The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. researchgate.net In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect. Several studies have reported that various substituted quinoxaline derivatives exhibit significant anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug, indomethacin. researchgate.net For instance, one study found that certain quinoxaline derivatives produced a percentage reduction in edema of up to 53.91%. researchgate.net

The analgesic, or pain-relieving, properties are frequently assessed using the acetic acid-induced writhing test in mice. ualberta.canih.gov Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a model for visceral pain. nih.govresearchgate.net A reduction in the number of writhes indicates an analgesic effect. ualberta.canih.gov Numerous quinoxaline derivatives have shown significant analgesic activity in this model, with some compounds demonstrating a percentage protection of over 68%. researchgate.net

| Compound ID | Anti-inflammatory Activity (% Reduction in Edema) | Analgesic Activity (% Protection in Writhing Test) |

| 2 | - | 56.90 |

| 3 | 53.91 | - |

| 5 | - | 68.68 |

| 9 | - | 67.70 |

| 11 | 48.72 | - |

| 14d | 46.77 | - |

| 14f | - | 66.33 |

| 17c | - | 68.79 |

| 17e | 46.85 | - |

| Indomethacin (Reference) | 49.00 | - |

| Aspirin (Reference) | - | 70.50 |

| Data compiled from a study evaluating the analgesic and anti-inflammatory activities of various quinoxaline derivatives. researchgate.net A '-' indicates that the data was not reported for that specific test in the cited source. |

These in vivo evaluations confirm that the quinoxaline scaffold is a viable starting point for the development of novel anti-inflammatory and analgesic drugs.

Structure Activity Relationship Sar Studies of 2 Oxoquinoxalin 1 2h Yl Acetic Acid Derivatives

The Role of the N1-Acetic Acid Moiety in Eliciting Biological Responses

The N1-acetic acid group is a critical component for the biological activity of many (2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives, particularly in their function as aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.

Studies on a series of 2-oxoquinoline-1-alkanoic acids, which share a similar structural motif, have demonstrated the indispensability of the N1-acetic acid moiety for potent aldose reductase inhibitory activity. researchgate.net In these studies, any modification to this group, such as esterification, the introduction of an alpha-methyl group, or extending the methylene (B1212753) unit to a propanoic acid, resulted in a significant decrease in inhibitory potency. researchgate.net This highlights the specific spatial and electronic requirements of the binding site, where the carboxylic acid function is believed to engage in crucial interactions.

The acidic nature of this moiety allows it to act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues within the active site of target enzymes. For instance, in the context of aldose reductase, the carboxylate group is proposed to interact with key residues like Tyr48, His110, and Trp111. The rigid placement of the carboxylic acid at the N1-position appears to be optimal for orienting the molecule within the binding pocket and achieving high-affinity binding.

Systematic Investigations of Substituents on the Quinoxalinone Ring System

The biological potency and selectivity of this compound derivatives can be finely tuned by introducing various substituents onto the bicyclic quinoxalinone core.

Effects of C3-Substitutions on Biological Potency and Selectivity (e.g., Phenoxy and p-Hydroxystyryl Chains)

The C3-position of the quinoxalinone ring is a common site for modification and has been shown to significantly influence the pharmacological properties of these compounds.

Phenoxy Chains: The introduction of a phenoxy group at the C3-position has been explored in the development of anti-inflammatory agents. For example, in a series of phenoxy acetic acid derivatives designed as selective COX-2 inhibitors, the nature and position of substituents on the phenoxy ring were found to be critical for activity. mdpi.comnih.gov While not directly on a quinoxalinone core, these studies provide valuable insights. For instance, the presence of a bromine atom at the para-position of the phenoxy ring led to a significant increase in COX-2 inhibitory activity compared to unsubstituted or methyl-substituted analogs. mdpi.com This suggests that electronic and steric factors of the C3-phenoxy substituent play a crucial role in the interaction with the target enzyme.

p-Hydroxystyryl Chains: The styryl group, particularly with a para-hydroxy substitution, is another important pharmacophore. In studies of styrylquinolines, a related class of compounds, the styryl moiety has been identified as a key element for their activity as HIV integrase inhibitors. researchgate.net The planar nature of the styryl group can facilitate π-π stacking interactions within the binding site, while the hydroxyl group can act as a hydrogen bond donor or acceptor, further anchoring the molecule to its target. While specific data on C3-p-hydroxystyryl substituted (2-oxoquinoxalin-1(2H)-yl)acetic acids is limited, the known bioactivity of this substituent in similar heterocyclic systems suggests its potential to modulate the activity of quinoxalinone derivatives.

Impact of Substitutions at Other Positions (e.g., C7-Functionalization)

Functionalization at other positions on the benzene (B151609) ring of the quinoxalinone scaffold also plays a significant role in determining the biological activity. The C7-position, in particular, has been a focus of investigation.

In a study on quinoline (B57606) derivatives, which are structurally analogous to quinoxalinones, C7-substitution was shown to be critical for their activity as efflux pump inhibitors in bacteria. nih.gov The introduction of various aryl and heteroaryl groups at this position significantly influenced their potency. For instance, a quinoline substituent at C7 showed better activity than a naphthalene (B1677914) substituent, indicating that the presence of a nitrogen atom in the appended ring can be beneficial. nih.gov This highlights the potential for C7-functionalization to not only impact potency but also to introduce selectivity for specific biological targets.

Influence of Linker Units and Terminal Substituents on Pharmacological Profiles

The nature of the linker connecting the quinoxalinone core to other chemical moieties, as well as the terminal substituents themselves, can profoundly affect the pharmacological profile of the resulting derivatives.

In the context of anticancer quinoxalines, the type of linker at the C3-position has been shown to be essential for activity. For example, studies on quinoxaline (B1680401) derivatives bearing a triazole ring revealed that an aliphatic methylene (-CH2-) linker at the C3-position was crucial for their anticancer potency, whereas a direct nitrogen linker diminished the activity. mdpi.com This suggests that the length and flexibility of the linker are important for correctly positioning the terminal group for optimal interaction with the biological target.

The terminal substituents also play a critical role. In a series of quinoxaline-arylfuran derivatives, hydrophobic substitutions on a terminal phenyl ring generally led to lower antiproliferative activity, while the presence of larger substituents was also unfavorable. This indicates that there is an optimal size and polarity for the terminal group to achieve potent anticancer effects.

Identification and Optimization of Key Pharmacophores for Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. The identification and optimization of these pharmacophores are central to rational drug design.

For this compound derivatives, particularly those targeting aldose reductase, pharmacophore modeling has identified several key features. A typical pharmacophore model includes:

A hydrogen bond acceptor, which is often the carbonyl oxygen of the quinoxalinone ring.

A hydrogen bond donor, represented by the carboxylic acid of the N1-acetic acid moiety.

Aromatic/hydrophobic regions corresponding to the quinoxalinone ring system.

In one study on quinoxalinone derivatives as aldose reductase inhibitors, a five-point pharmacophore model (AADRR) was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This model successfully predicted the activity of new compounds and highlighted the importance of specific interactions with key amino acid residues in the enzyme's active site, such as Tyr48, His110, and Trp111. researchgate.net

Computational and Theoretical Investigations of 2 Oxoquinoxalin 1 2h Yl Acetic Acid

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target receptor. For (2-oxoquinoxalin-1(2H)-yl)acetic acid and its analogs, docking studies have been crucial in elucidating their potential as inhibitors of various key biological targets.

Prediction of Binding Affinities and Modes of Action

While specific binding affinity data for this compound is not extensively documented in publicly available research, studies on closely related derivatives provide valuable insights. For instance, various quinoxaline (B1680401) derivatives have been evaluated against several protein targets, demonstrating a range of binding energies that suggest a strong potential for inhibitory action. The binding affinity is a measure of the strength of the interaction between the ligand and the receptor, with more negative values indicating a stronger bond.

In studies on derivatives of this compound, binding affinities have been reported against targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the main protease (Mpro) of SARS-CoV-2. For example, certain quinoxaline derivatives have shown binding affinities in the range of -11.93 to -17.11 kcal/mol against VEGFR-2. nih.gov Another study on a diethyl-substituted derivative of a 3-methyl analog of the target compound reported binding scores of -6.9 to -7.0 kcal/mol against a SARS-CoV-2 protease. nih.gov These values are significant as they suggest that the quinoxaline scaffold can fit effectively into the binding pockets of these enzymes, potentially disrupting their function.

The mode of action, as predicted by these simulations, often involves the insertion of the quinoxaline core into a hydrophobic pocket of the receptor, while the acetic acid moiety or other substituents form specific interactions with polar residues at the active site.

Analysis of Critical Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, π-Cation Interactions)

The stability of the ligand-receptor complex is governed by a variety of intermolecular forces. For quinoxaline derivatives, molecular docking studies have highlighted the importance of several types of interactions:

Hydrogen Bonds: The carbonyl group and the nitrogen atoms within the quinoxaline ring, as well as the carboxylic acid group of the acetic acid side chain, are potential hydrogen bond donors and acceptors. These interactions are critical for anchoring the ligand in the correct orientation within the active site of the receptor. For example, in the docking of a 3-methyl-2-oxoquinoxalin-1(2H)-yl derivative against a SARS-CoV-2 protease, multiple hydrogen bonds were observed with key amino acid residues. nih.gov

π-Cation Interactions: The aromatic system of the quinoxaline ring can participate in π-cation interactions with positively charged amino acid residues, such as arginine or lysine, further stabilizing the complex.

These interactions collectively contribute to the binding affinity and specificity of the compound for its target.

In Silico Screening Against Key Biological Targets (e.g., ALR2, VEGFR-2, SARS-CoV-2 Mpro)

ALR2 (Aldose Reductase): While direct docking studies of this compound against ALR2 are not prominently reported, other acetic acid derivatives have been identified as potent ALR2 inhibitors. mdpi.comnih.govresearchgate.net Given the presence of the carboxylic acid group, a key feature for interaction with the active site of ALR2, it is plausible that this compound could also exhibit inhibitory activity against this enzyme, which is implicated in diabetic complications.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The quinoxaline scaffold is a known pharmacophore for VEGFR-2 inhibitors. Numerous studies have demonstrated the potential of quinoxaline derivatives to inhibit VEGFR-2, a key player in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. researchgate.netnih.govipp.pt Docking studies of various quinoxaline derivatives have shown good binding patterns within the ATP-binding site of VEGFR-2, suggesting that this compound could also act as a VEGFR-2 inhibitor. researchgate.net

SARS-CoV-2 Mpro (Main Protease): The main protease of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. In silico screening has identified numerous heterocyclic compounds, including quinoxaline derivatives, as potential inhibitors of Mpro. rsc.orgtandfonline.com A study on a derivative of 3-methyl-(2-oxoquinoxalin-1(2H)-yl)acetic acid showed favorable interactions with the active site of a SARS-CoV-2 protease, indicating that the quinoxaline-acetic acid scaffold is a promising starting point for the development of novel anti-COVID-19 agents. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)